Cas no 1261869-07-1 (2-Chloro-3,4-difluorobenzaldehyde)

2-Chloro-3,4-difluorobenzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₇H₃ClF₂O. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern—combining chloro and difluoro groups—enhances reactivity and selectivity in cross-coupling and nucleophilic substitution reactions. The aldehyde functional group provides a convenient handle for further derivatization, enabling the synthesis of heterocycles or chiral building blocks. The electron-withdrawing effects of the halogen substituents contribute to its stability and utility in high-value applications. Suitable for controlled environments, it requires handling under inert conditions to preserve purity.
2-Chloro-3,4-difluorobenzaldehyde structure
1261869-07-1 structure
Product name:2-Chloro-3,4-difluorobenzaldehyde
CAS No:1261869-07-1
MF:C7H3ClF2O
MW:176.547928094864
MDL:MFCD18415551
CID:1024349
PubChem ID:66570505

2-Chloro-3,4-difluorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3,4-difluorobenzaldehyde
    • AK108381
    • Benzaldehyde, 2-chloro-3,4-difluoro-
    • FCH1177184
    • AX8232294
    • AB0064172
    • ST24022119
    • Z4054
    • MFCD18415551
    • AKOS016007579
    • DS-3916
    • SCHEMBL15514624
    • DTXSID00735244
    • CS-W021635
    • SY114668
    • 1261869-07-1
    • DB-330027
    • C7H3ClF2O
    • MDL: MFCD18415551
    • Inchi: 1S/C7H3ClF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H
    • InChI Key: XGJVFMUFGOGDCQ-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C([H])=C([H])C=1C([H])=O)F)F

Computed Properties

  • Exact Mass: 175.9840487g/mol
  • Monoisotopic Mass: 175.9840487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.453±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 215.6±35.0 ºC (760 Torr),
  • Flash Point: 84.2±25.9 ºC,
  • Solubility: Almost insoluble (0.046 g/l) (25 º C),

2-Chloro-3,4-difluorobenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM131414-250mg
2-chloro-3,4-difluorobenzaldehyde
1261869-07-1 95%+
250mg
$105 2023-01-10
Chemenu
CM131414-10g
2-chloro-3,4-difluorobenzaldehyde
1261869-07-1 95+%
10g
$1754 2021-06-17
Chemenu
CM131414-1g
2-chloro-3,4-difluorobenzaldehyde
1261869-07-1 95+%
1g
$297 2021-06-17
eNovation Chemicals LLC
Y0983219-1g
2-Chloro-3,4-difluorobenzaldehyde
1261869-07-1 95%
1g
$320 2024-08-02
eNovation Chemicals LLC
D620997-1G
2-chloro-3,4-difluorobenzaldehyde
1261869-07-1 97%
1g
$900 2024-07-21
eNovation Chemicals LLC
D620997-10G
2-chloro-3,4-difluorobenzaldehyde
1261869-07-1 97%
10g
$4500 2024-07-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C896332-100mg
2-Chloro-3,4-difluorobenzaldehyde
1261869-07-1 98%
100mg
¥592.20 2022-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068223-1g
2-Chloro-3,4-difluorobenzaldehyde
1261869-07-1 98%
1g
¥729.00 2024-08-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1385-1G
2-chloro-3,4-difluorobenzaldehyde
1261869-07-1 95%
1g
¥ 693.00 2023-04-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068223-10g
2-Chloro-3,4-difluorobenzaldehyde
1261869-07-1 98%
10g
¥4768.00 2024-08-09

Additional information on 2-Chloro-3,4-difluorobenzaldehyde

Recent Advances in the Application of 2-Chloro-3,4-difluorobenzaldehyde (CAS: 1261869-07-1) in Chemical Biology and Pharmaceutical Research

2-Chloro-3,4-difluorobenzaldehyde (CAS: 1261869-07-1) is a fluorinated aromatic aldehyde that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates and agrochemicals. The presence of both chloro and difluoro substituents on the benzene ring imparts unique electronic and steric properties, making it a valuable building block for structure-activity relationship (SAR) studies and medicinal chemistry optimization.

Recent studies have highlighted the role of 2-Chloro-3,4-difluorobenzaldehyde in the development of novel kinase inhibitors, particularly targeting tyrosine kinases involved in cancer progression. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent EGFR inhibitors, where the aldehyde group was strategically converted into a hydrazone moiety to enhance binding affinity. The compound's ability to undergo diverse chemical transformations, such as reductive amination and nucleophilic aromatic substitution, further expands its synthetic utility.

In addition to its pharmaceutical applications, 2-Chloro-3,4-difluorobenzaldehyde has been employed in materials science for the development of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Its fluorinated structure contributes to improved thermal stability and electronic properties, as evidenced by a recent patent (WO2023056789) describing its incorporation into novel electro-optical materials. The compound's compatibility with cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enables the construction of complex π-conjugated systems with tailored optoelectronic characteristics.

From a synthetic chemistry perspective, recent advancements in catalytic systems have improved the efficiency of 2-Chloro-3,4-difluorobenzaldehyde production. A 2024 report in Organic Process Research & Development detailed a continuous-flow methodology using heterogeneous palladium catalysis, achieving >90% yield with significantly reduced reaction times compared to traditional batch processes. This innovation addresses previous challenges in scalability and cost-effectiveness, particularly for large-scale pharmaceutical manufacturing.

Ongoing research continues to explore the biological activities of derivatives synthesized from 2-Chloro-3,4-difluorobenzaldehyde. Preliminary results from a multi-center study (NCT05678922) suggest that certain Schiff base derivatives exhibit promising antimicrobial activity against drug-resistant Gram-positive pathogens, with MIC values in the low micromolar range. These findings underscore the compound's potential as a scaffold for developing new antimicrobial agents in response to the growing threat of antibiotic resistance.

As the chemical biology field progresses, 2-Chloro-3,4-difluorobenzaldehyde remains a compound of significant interest due to its structural versatility and broad applicability. Future research directions likely include its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms, as well as exploration of its photophysical properties for bioimaging applications. The continued development of sustainable synthetic routes and novel derivatives will further enhance its value in both academic and industrial settings.

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(CAS:1261869-07-1)2-Chloro-3,4-difluorobenzaldehyde
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